REACTION_CXSMILES
|
Br[CH2:2][C:3]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[Cl:14])[N:6]=[C:5]([C:15]([F:18])([F:17])[F:16])[CH:4]=1.[C-:19]#[N:20].[Na+]>CN(C=O)C.CCOCC.O>[Cl:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[N:7]1[C:3]([CH2:2][C:19]#[N:20])=[CH:4][C:5]([C:15]([F:18])([F:17])[F:16])=[N:6]1 |f:1.2|
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Name
|
|
Quantity
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11.3 g
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Type
|
reactant
|
Smiles
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BrCC1=CC(=NN1C1=C(C=CC=C1)Cl)C(F)(F)F
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Name
|
|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
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2.5 g
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Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Into a 250 mL flask was weighed
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Type
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TEMPERATURE
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Details
|
heating
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Type
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TEMPERATURE
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Details
|
to cool to room temperature
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Type
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WAIT
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Details
|
After standing at room temperature for 2 days
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Duration
|
2 d
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ether (4×)
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Type
|
WASH
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Details
|
The combined organic layers were washed with H2O (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine (2×), dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)N1N=C(C=C1CC#N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |